molecular formula C18H23ClN2O3 B11512668 Ethyl 4-(2-chlorophenyl)-1-ethyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(2-chlorophenyl)-1-ethyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11512668
M. Wt: 350.8 g/mol
InChI Key: LBYBOJMVCASXNZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)-1-ethyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a chlorophenyl group, an ethyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chlorophenyl)-1-ethyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent alkylation to introduce the propyl and ethyl groups. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products. The use of green chemistry principles, such as solvent recycling and waste reduction, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chlorophenyl)-1-ethyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-(2-chlorophenyl)-1-ethyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which Ethyl 4-(2-chlorophenyl)-1-ethyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The chlorophenyl group can bind to hydrophobic pockets in proteins, while the tetrahydropyrimidine ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-bromophenyl)-1-ethyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-(2-fluorophenyl)-1-ethyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-(2-methylphenyl)-1-ethyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

The presence of the chlorophenyl group in Ethyl 4-(2-chlorophenyl)-1-ethyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C18H23ClN2O3

Molecular Weight

350.8 g/mol

IUPAC Name

ethyl 6-(2-chlorophenyl)-3-ethyl-2-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C18H23ClN2O3/c1-4-9-14-15(17(22)24-6-3)16(20-18(23)21(14)5-2)12-10-7-8-11-13(12)19/h7-8,10-11,16H,4-6,9H2,1-3H3,(H,20,23)

InChI Key

LBYBOJMVCASXNZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(NC(=O)N1CC)C2=CC=CC=C2Cl)C(=O)OCC

Origin of Product

United States

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